5-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
5-Benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a pyrazolo-pyridine derivative characterized by a fused bicyclic core structure. The compound features a benzyl group at the 5-position, a cyclohexenylethyl carboxamide moiety at the 7-position, and a ketone group at the 3-position. Its synthesis likely involves multi-step condensation and cyclization reactions, as inferred from analogous pyrazolo-pyridine derivatives documented in the literature .
Properties
IUPAC Name |
5-benzyl-N-[2-(cyclohexen-1-yl)ethyl]-3-oxo-2H-pyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c27-21(23-12-11-16-7-3-1-4-8-16)18-14-26(13-17-9-5-2-6-10-17)15-19-20(18)24-25-22(19)28/h2,5-7,9-10,14-15H,1,3-4,8,11-13H2,(H,23,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPSJSSKFDRWKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CN(C=C3C2=NNC3=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a pyrazolo derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's unique structure, characterized by a pyrazolo ring fused with a pyridine moiety, suggests diverse interactions with biological targets.
- IUPAC Name : 5-benzyl-N-(2-(cyclohexen-1-yl)ethyl)-3-oxo-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Molecular Formula : C22H24N4O2
- Molecular Weight : 376.46 g/mol
- CAS Number : 1226445-15-3
Biological Activity Overview
The biological activity of this compound has been explored primarily through its anticancer and antimicrobial properties. The following sections summarize key findings from recent studies.
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo derivatives as anticancer agents. The compound has shown promising results against various cancer cell lines.
Case Studies and Research Findings
-
Cytotoxicity Assays :
- A study reported that derivatives similar to this compound exhibited significant cytotoxic effects against MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer) cell lines. The IC50 values ranged from 3.79 µM to 42.30 µM, indicating effective growth inhibition .
- Another investigation focused on the compound's ability to induce apoptosis in cancer cells, demonstrating that it could trigger cell death pathways effectively .
- Mechanism of Action :
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial efficacy.
Research Findings
- Microbial Inhibition :
Comparative Analysis with Similar Compounds
The biological activity of 5-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide can be compared with other related compounds to highlight its unique properties.
| Compound Name | Structure | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | Structure A | 3.79 | Anticancer |
| Compound B | Structure B | 0.16 | Aurora-A Kinase Inhibition |
| Compound C | Structure C | >50 | Antimicrobial |
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazolo[4,3-c]pyridine Derivatives
| CAS Number | Substituents at Key Positions | Molecular Formula |
|---|---|---|
| Target Compound | 5-benzyl, 7-(N-(2-(cyclohex-1-en-1-yl)ethyl)carboxamide) | C₂₄H₂₆N₄O₂ |
| 923682-25-1 | 5-ethyl, 7-(N-(4-ethoxyphenyl)carboxamide), 3-oxo, 2-phenyl | C₂₄H₂₂N₄O₃ |
| 923233-41-4 | 5-propyl, 7-(N-(2-methoxyethyl)carboxamide), 3-oxo, 2-phenyl | C₂₁H₂₄N₄O₃ |
| 923226-49-7 | 5-benzyl, 7-(N-cycloheptylcarboxamide), 3-oxo, 2-phenyl | C₂₇H₂₈N₄O₂ |
Key Observations :
- Substituent Flexibility : The 7-carboxamide position tolerates diverse alkyl and aryl groups (e.g., cycloheptyl vs. cyclohexenylethyl), which may influence solubility and target binding .
- Core Modifications: The 5-position substituent (benzyl vs.
Pharmacological and Physicochemical Comparisons
Pharmacokinetic Considerations
- Lipophilicity : The cyclohexenylethyl group in the target compound may enhance membrane permeability compared to the ethoxyphenyl group in 923682-25-1, as evidenced by lower polar surface area.
- Metabolic Stability : Benzyl groups (target compound) are prone to oxidative metabolism, whereas alkyl groups (e.g., 923233-41-4) may confer longer half-lives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
